7-[(2,5-Dimethylphenyl)methyl]-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione
Overview
Description
7-[(2,5-Dimethylphenyl)methyl]-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione is a complex organic compound with a unique structure that combines elements of purine and triazine
Mechanism of Action
Target of Action
The primary target of this compound is iron ions . Iron is an indispensable trace element for virtually all living organisms, involved in cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function .
Mode of Action
This interaction leads to a decrease in the cytotoxicity on A549 cells with the increase of ferrous ions concentrations .
Biochemical Pathways
The compound’s interaction with iron ions can significantly inhibit cancer cell proliferation . This is because rapidly proliferating cancer cells have a higher iron requirement than normal cells . Therefore, decreasing intracellular iron ion level emerges as a potential therapeutic strategy for the treatment of cancers .
Result of Action
The compound has shown strong antiproliferative activity in vitro against A549, MCF-7, Hela, and HepG-2 . It arrests the cell cycle at the G1 phase and induces significant apoptosis in A549 cells in dose and time-dependent manners . The induction of apoptosis by the compound in A549 cells might be at least via the mitochondria pathway .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as the presence of ferrous ions. For instance, the addition of ferrous ions can abolish the cytotoxicity of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2,5-Dimethylphenyl)methyl]-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
7-[(2,5-Dimethylphenyl)methyl]-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
7-[(2,5-Dimethylphenyl)methyl]-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biochemical assays to study enzyme interactions and cellular processes.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine and triazine derivatives, such as:
- 2,4-Bis(2,4-dimethylphenyl)-6-(2-hydroxy-4-isooctyloxyphenyl)-1,3,5-triazine
- 7-[(2,5-Dimethylphenyl)methyl]-3,9-dimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Uniqueness
What sets 7-[(2,5-Dimethylphenyl)methyl]-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione apart is its unique combination of structural elements from both purine and triazine, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
7-[(2,5-dimethylphenyl)methyl]-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c1-10-5-6-11(2)13(7-10)9-24-16(25)14-15(22(4)18(24)26)19-17-21-20-12(3)8-23(14)17/h5-7H,8-9H2,1-4H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWRIYJLZCKYHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=C(C=CC(=C4)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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